molecular formula C8H10FNOS B13526150 [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone CAS No. 58873-25-9

[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone

Cat. No.: B13526150
CAS No.: 58873-25-9
M. Wt: 187.24 g/mol
InChI Key: BJNQQSRCKSMJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is a sulfoximine derivative characterized by a dimethylated sulfur center bonded to a 4-fluorophenylimino group. The fluorine substituent at the para position of the phenyl ring confers unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No.

58873-25-9

Molecular Formula

C8H10FNOS

Molecular Weight

187.24 g/mol

IUPAC Name

(4-fluorophenyl)imino-dimethyl-oxo-λ6-sulfane

InChI

InChI=1S/C8H10FNOS/c1-12(2,11)10-8-5-3-7(9)4-6-8/h3-6H,1-2H3

InChI Key

BJNQQSRCKSMJQT-UHFFFAOYSA-N

Canonical SMILES

CS(=NC1=CC=C(C=C1)F)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-fluoroaniline with dimethyl sulfoxide (DMSO) under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the imino group. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and efficiency in the production process. The scalability of the synthetic route allows for the production of significant quantities of the compound for various applications .

Chemical Reactions Analysis

Types of Reactions

[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted fluorophenyl derivatives. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The following table summarizes key structural and physicochemical differences between [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone and its analogs:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Notable Properties
[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone C₈H₁₀FNOS -F (para) ~183.2 High electronegativity, strong dipole interactions, metabolic stability
[(4-Bromophenyl)imino]dimethyl-lambda6-sulfanone C₈H₁₀BrNOS -Br (para) 248.14 Polarizable halogen, hydrophobic interactions, higher molecular weight
[(2-Hydroxyphenyl)imino]dimethyl-lambda6-sulfanone C₈H₁₀NO₂S -OH (ortho) ~184.2 Intramolecular H-bonding, increased acidity, potential oxidation sensitivity
Imino(4-methoxyphenyl)(methyl)-lambda6-sulfanone C₈H₁₁NO₂S -OCH₃ (para) 185.24 Electron-donating group, enhanced ring electron density, altered reactivity
Imino(methyl)(4-methylphenyl)-lambda6-sulfanone C₈H₁₁NOS -CH₃ (para) ~169.2 Hydrophobic substituent, steric bulk, reduced electronic perturbation

Hazard and Handling Considerations

  • The 4-bromo analog (CAS 56158-10-2) lists precautionary GHS statements, suggesting higher reactivity or toxicity compared to the 4-fluoro compound, which lacks explicit hazard data in the evidence .
  • Hydroxyl-containing derivatives (e.g., [(2-hydroxyphenyl)imino]dimethyl-lambda6-sulfanone) may require stabilization to prevent oxidation, whereas the 4-fluoro analog’s inertness could simplify storage .

Biological Activity

[(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound characterized by its unique structural features, including a fluorophenyl group, an imino group, and a lambda6-sulfanone moiety. This compound has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.

Synthesis

The synthesis of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone typically involves the reaction of 4-fluoroaniline with dimethyl sulfoxide (DMSO) under specific conditions. Catalysts such as transition metal complexes are often employed to facilitate the formation of the imino group. The optimization of reaction conditions, including temperature and solvent choice, is crucial for achieving high yields and purity.

The biological activity of [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone is attributed to its ability to interact with various biomolecules. The imino group can form hydrogen bonds with biological targets, while the fluorophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects.

Potential Therapeutic Applications

Research indicates that [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone may have several therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit inhibitory effects on cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Investigations into its antimicrobial activity have shown promise, although further studies are necessary to establish its efficacy against specific pathogens.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study evaluated the compound's effects on human cancer cell lines, demonstrating significant cytotoxicity at certain concentrations. The mechanism was linked to the modulation of histone deacetylase (HDAC) activity, leading to increased acetylation of histones and subsequent gene expression changes.
  • In Vivo Studies :
    • Animal models treated with [(4-Fluorophenyl)imino]dimethyl-lambda6-sulfanone showed reduced tumor growth compared to controls, suggesting potential as an anticancer agent.
  • Comparative Analysis :
    • When compared to similar compounds such as [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone, differences in biological activity were noted, likely due to variations in substituent effects on molecular interactions.

Data Tables

PropertyValue
Molecular FormulaC9H10FNOS
Molecular Weight201.25 g/mol
CAS Number58873-25-9
Anticancer ActivityCytotoxicity against cancer cells
Antimicrobial ActivityPreliminary positive results

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.